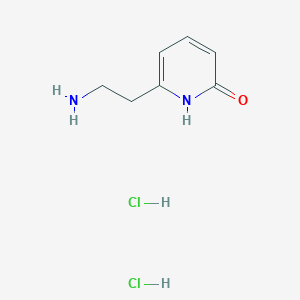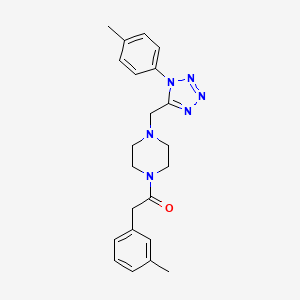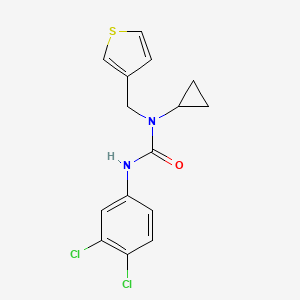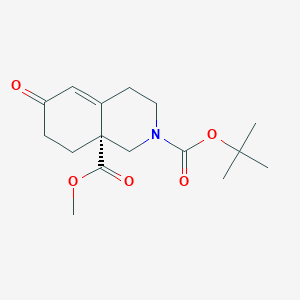
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H17ClFNO2S and its molecular weight is 341.83. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman, Linderman, Hodgson, and Rose (2000) focuses on the metabolism of chloroacetamide herbicides, including acetochlor and alachlor, in human and rat liver microsomes. This study provides insights into the carcinogenic pathways of these herbicides, suggesting a complex metabolic activation pathway leading to DNA-reactive products. The research underscores the differences in metabolism between species, which is crucial for understanding human health risks (Coleman et al., 2000).
Adsorption, Bioactivity, and Soil Interaction
Weber and Peter (1982) explore the adsorption and bioactivity of chloroacetamide herbicides, such as acetochlor, alachlor, and metolachlor, in relation to soil properties. Their findings highlight how these herbicides interact with soil components, affecting their efficacy and environmental mobility. This research contributes to better agricultural practices and environmental safety measures (Weber & Peter, 1982).
Inhibition of Fatty Acid Synthesis in Green Alga
Weisshaar and Böger's study (1989) on chloroacetamides, including alachlor and metazachlor, demonstrates their effect on fatty acid synthesis in the green alga Scenedesmus acutus. This research provides valuable insights into the biochemical impacts of chloroacetamide herbicides on non-target organisms, contributing to the understanding of environmental implications (Weisshaar & Böger, 1989).
Antibodies and Polarization Fluoroimmunoassay for Acetochlor
Yakovleva, Lobanova, Panchenko, and Eremin (2002) developed specific polyclonal antibodies against acetochlor, enabling the creation of a polarization fluoroimmunoassay for detecting acetochlor in water samples. This advancement aids in monitoring environmental contamination by acetochlor, showcasing the application of biotechnology in environmental science (Yakovleva et al., 2002).
Anaerobic Biodegradation of Acetochlor
Liu, Zhang, Xu, Qiu, Zhu, Cao, and He (2020) investigated the anaerobic biodegradation of acetochlor by acclimated sludge, proposing a degradation pathway and identifying the microbial communities involved. This research is pivotal for developing strategies to remove acetochlor from wastewater, enhancing environmental protection efforts (Liu et al., 2020).
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c1-10-6-7-15(22-10)14(21-2)9-19-16(20)8-11-12(17)4-3-5-13(11)18/h3-7,14H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYNALHGCCUBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CC2=C(C=CC=C2Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2755285.png)
![tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate](/img/structure/B2755286.png)
![N-[(2S)-2-(4-Fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2755287.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2755291.png)




methanone](/img/structure/B2755302.png)
![8-(furan-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2755303.png)
![2-Phenyl-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2755306.png)